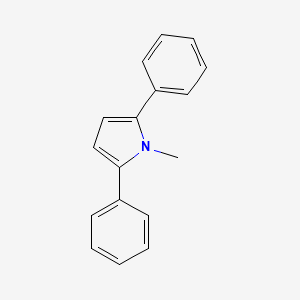

1-Methyl-2,5-diphenylpyrrole

説明

Significance of the Pyrrole (B145914) Scaffold in Contemporary Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of chemical sciences. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a multitude of scientific and industrial domains. The pyrrole moiety is a fundamental building block for a vast array of biologically active molecules, both natural and synthetic. nih.govsrce.hr It forms the core of essential natural products such as heme, chlorophyll, and vitamin B12, which are vital for fundamental biological processes like oxygen transport and photosynthesis. acs.org

In medicinal chemistry, the pyrrole scaffold is a recurring motif in numerous therapeutic agents. dergipark.org.tr Its derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. srce.hrscholarsresearchlibrary.com The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect in drug design and the development of structure-activity relationships (SAR). acs.org Beyond pharmaceuticals, pyrrole-based compounds are integral to materials science, where they are used in the synthesis of conducting polymers, dyes, and other functional materials with unique photophysical properties. dergipark.org.tr The inherent stability and aromaticity of the pyrrole ring, combined with its capacity for substitution, ensure its continued prominence in the development of novel compounds.

Overview of Research Trajectories for N-Substituted 2,5-Diphenylpyrroles

Research into these compounds has followed several key trajectories. A primary focus has been on their synthesis, with the Paal-Knorr condensation being a classical and widely utilized method. scholarsresearchlibrary.com This reaction, which involves the condensation of a 1,4-dicarbonyl compound (1,4-diphenylbutane-1,4-dione in this case) with a primary amine, offers a straightforward route to N-substituted 2,5-diphenylpyrroles. scholarsresearchlibrary.com More contemporary synthetic approaches include palladium-catalyzed C-H activation and arylation reactions, which provide alternative and often more efficient pathways to these structures.

Another significant research avenue is the exploration of their biological activities. For instance, various N-substituted 2,5-diarylpyrroles have been synthesized and evaluated for their antimycobacterial potential against Mycobacterium tuberculosis. acs.org These studies often involve the introduction of different substituents on the N-aryl group to probe how lipophilicity and electronic effects influence biological activity. acs.org Furthermore, derivatives of 2,5-diphenylpyrrole have been investigated for their anti-inflammatory and antifungal activities. scholarsresearchlibrary.com

The chemical reactivity of N-substituted 2,5-diphenylpyrroles is also a subject of academic inquiry. For example, the reaction of 1-methyl-2,5-diphenylpyrrole with trithiazyl trichloride (B1173362) has been studied, revealing a novel reaction pathway that leads to the formation of a bi-1,2,5-thiadiazole system. researchgate.net This demonstrates their utility as synthons for constructing more complex heterocyclic frameworks. The investigation of their photophysical properties, although more extensively studied in related dye families like BODIPY, is another area of interest, given the conjugated aromatic system. dergipark.org.trresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-methyl-2,5-diphenylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-18-16(14-8-4-2-5-9-14)12-13-17(18)15-10-6-3-7-11-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXLEHWIVPHGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408221 | |

| Record name | 1-methyl-2,5-diphenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-04-0 | |

| Record name | 1-methyl-2,5-diphenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2,5 Diphenylpyrrole and Analogous Systems

Classical and Conventional Approaches

Traditional methods for the synthesis of the pyrrole (B145914) nucleus have been well-established for over a century and continue to be valuable tools in organic synthesis. These approaches often rely on the condensation of readily available starting materials.

Reductive Condensation Pathways

The most prominent reductive condensation pathway for the synthesis of pyrroles is the Paal-Knorr synthesis. organic-chemistry.orgnih.gov This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the synthesis of 1-methyl-2,5-diphenylpyrrole, this would involve the reaction of 1,4-diphenyl-1,4-butanedione with methylamine. The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

The Paal-Knorr synthesis is a versatile and straightforward method, often providing good yields of the desired pyrrole derivatives. rgmcet.edu.in However, traditional protocols can require harsh reaction conditions, such as prolonged heating in strong acids, which can limit their applicability for sensitive substrates. lookchem.com

Table 1: Examples of Paal-Knorr Synthesis of N-Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Diphenyl-1,4-butanedione | Methylamine | Acetic acid, heat | This compound | Not specified | organic-chemistry.org |

| 2,5-Hexanedione | Aniline | Fe(III)-montmorillonite, rt | 1-Phenyl-2,5-dimethylpyrrole | 92 | rgmcet.edu.in |

| 2,5-Hexanedione | Benzylamine | KSF montmorillonite, rt | 1-Benzyl-2,5-dimethylpyrrole | 92 | rgmcet.edu.in |

| 1-Phenyl-1,4-pentanedione | Aniline | Indium, Acetic acid, Toluene (B28343), 80°C | 2-Methyl-1,5-diphenyl-1H-pyrrole | 93 | rsc.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of substituted pyrroles. One potential approach involves the reaction of a Grignard reagent with a suitable pyrrole precursor. For instance, a Grignard reagent can add to a carbonyl group within a molecule that can subsequently cyclize to form the pyrrole ring.

A plausible, though less commonly cited, method for the synthesis of this compound could involve the N-alkylation of 2,5-diphenylpyrrole. This would require the deprotonation of the pyrrole nitrogen, which is weakly acidic, followed by reaction with a methylating agent. While direct methylation with a Grignard reagent like methylmagnesium bromide is not the typical method for N-alkylation, Grignard reagents can be used to generate a more potent nucleophile from the pyrrole. A stronger base, such as sodium hydride, is more commonly used to deprotonate the pyrrole, followed by the addition of an electrophile like methyl iodide. monash.edu

Alternatively, Grignard reagents can be used in the synthesis of the 1,4-diketone precursors required for the Paal-Knorr synthesis. For example, the reaction of an α-haloketone with a Grignard reagent can lead to the formation of a 1,4-diketone.

Table 2: Illustrative Grignard Reagent Applications in Synthesis

| Reactant 1 | Reactant 2 | Product | Application | Reference |

|---|---|---|---|---|

| Alkyl/Aryl Halide | Magnesium | Grignard Reagent (R-MgX) | Reagent Formation | masterorganicchemistry.com |

| Aldehyde/Ketone | Grignard Reagent | Alcohol | C-C Bond Formation | masterorganicchemistry.com |

| Ester | Grignard Reagent (2 equiv.) | Tertiary Alcohol | C-C Bond Formation | masterorganicchemistry.com |

| Epoxide | Grignard Reagent | Alcohol | C-C Bond Formation | masterorganicchemistry.com |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern approaches offer advantages over classical methods in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued in modern organic synthesis. organic-chemistry.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles.

For instance, a one-pot synthesis of N-methyl-3-acylpyrroles has been achieved through a multicomponent reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in the presence of potassium carbonate. nih.gov While not directly yielding this compound, this methodology demonstrates the power of MCRs in constructing complex pyrrole structures in a single step. Another example involves the synthesis of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, where a multi-step synthesis includes a Paal-Knorr reaction as a key step. nih.gov

Table 3: Multicomponent Synthesis of Substituted Pyrroles

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| DMAD, N-methylhydroxylamine, Benzoyl chloride | KHCO3, CH2Cl2, 40°C | Dimethyl 1-methyl-3-benzoyl-1H-pyrrole-2,4-dicarboxylate | 81 | nih.gov |

| Arylpentan-1,4-diones, Methylamine | Vilsmeier-Haack then Reductive amination | 1-(1,5-Diaryl-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines | >75 | nih.gov |

| Phenacyl halide, Primary amine, Phenylacetaldehyde | Methanol, rt | N-substituted 3,4-diarylpyrroles | up to 96 | rsc.org |

Palladium-Catalyzed Direct Arylation and Polyarylation Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. Direct C-H arylation has emerged as a particularly attractive strategy, as it avoids the pre-functionalization of one of the coupling partners, thus reducing the number of synthetic steps and improving atom economy.

The palladium-catalyzed direct polyarylation of N-methylpyrrole with aryl bromides has been studied for the synthesis of 2,5-diarylpyrroles. researchgate.netresearchgate.net These reactions often employ a palladium catalyst, a base, and a suitable solvent, and are typically performed at elevated temperatures. researchgate.net For example, the reaction of N-methylpyrrole with three equivalents of an aryl bromide can selectively yield the 2,5-diarylpyrrole. researchgate.net The use of ligand-free palladium catalysts in ionic liquids has also been reported for the synthesis of N-methyl-2,5-diphenylpyrrole. researchgate.net

Table 4: Palladium-Catalyzed Synthesis of 1-Methyl-2,5-diarylpyrroles

| Pyrrole Substrate | Aryl Halide | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methylpyrrole | Bromobenzene | Pd(OPiv)2 | CsOPiv, TBA-Ac | This compound | 79 | researchgate.net |

| N-Methylpyrrole | 4-Bromotoluene | Pd(OPiv)2 | CsOPiv, TBA-Ac | 1-Methyl-2,5-di-p-tolylpyrrole | 82 | researchgate.net |

| N-Methylpyrrole | 4-Bromoanisole | Pd(OPiv)2 | CsOPiv, TBA-Ac | 1-Methyl-2,5-bis(4-methoxyphenyl)pyrrole | 67 | researchgate.net |

| N-Methylpyrrole | Iodobenzene | Pd(OAc)2/BuPAd2 | NEt3 then HCl/CO | 2-(4-Anisyl)propionic acid (via styrene) | 72 (overall) | mdpi.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. lookchem.com The Paal-Knorr synthesis of substituted pyrroles has been successfully performed under microwave irradiation. lookchem.comresearchgate.net For example, the reaction of 1,4-dicarbonyl compounds with amines can be completed in minutes under microwave heating, whereas conventional methods might require several hours. lookchem.com

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions can lead to improved efficiency, easier work-up, and reduced environmental impact. The synthesis of N-substituted pyrroles via the Paal-Knorr reaction has been achieved under solvent-free conditions, sometimes in combination with microwave irradiation or the use of solid-supported catalysts. rgmcet.edu.inresearchgate.net

Nano-Catalysis: Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, high catalytic activity, and the potential for easy separation and recycling. rsc.org Various nanocatalysts, such as magnetic nanoparticles functionalized with catalytic groups, have been employed in the synthesis of pyrroles. rsc.org For example, copper-functionalized magnetic nanoparticles have been used as a recyclable catalyst for the four-component synthesis of polysubstituted pyrroles under solvent-free conditions. rsc.org

Table 5: Green Synthetic Approaches to Substituted Pyrroles

| Synthetic Method | Starting Materials | Catalyst/Conditions | Product Type | Key Advantage(s) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Paal-Knorr | 1,4-Diketones, Amines | Acetic acid, MW, 120-150°C, 2-10 min | Polysubstituted pyrroles | Rapid reaction times | lookchem.com |

| Solvent-Free Paal-Knorr | 2,5-Hexanedione, Amines | N-Bromosuccinimide, MW, 3-8 min | N-Substituted pyrroles | Solventless, rapid | researchgate.net |

| Nano-Catalysis (Four-component) | Aldehydes, Ethyl acetoacetate, Nitromethane, Aniline | Cu@imine/Fe3O4 MNPs, Solvent-free | Polysubstituted pyrroles | Recyclable catalyst, high yield | rsc.org |

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering high atom economy and stereocontrol. mdpi.combeilstein-journals.org For the synthesis of pyrrole and its derivatives, [2+3] and [4+2] cycloadditions are particularly relevant.

The [3+2]-cycloaddition reaction involving azomethine ylides is a well-established method for synthesizing five-membered nitrogen-containing heterocycles, including pyrrolidines and pyrrolines, which can be precursors to pyrroles. mdpi.combeilstein-journals.org Azomethine ylides are three-atom components that can be generated through various methods, such as the thermal ring-opening of aziridines or the deprotonation of α-imino esters. core.ac.ukmdpi.com

One notable example involves the thermal reaction of cis-1-methyl-2,3-diphenylaziridine. When this aziridine (B145994) is heated, it undergoes a conrotatory ring-opening to form an (E,E)-configured azomethine ylide. This ylide can then react with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a concerted [2+3]-cycloaddition. This specific reaction yields dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate. core.ac.uk Subsequent aromatization of this cycloadduct would lead to the corresponding pyrrole derivative. The stereochemistry of the product is consistent with orbital symmetry-controlled reactions. core.ac.uk

The versatility of this method is demonstrated by the variety of dipolarophiles that can be employed, leading to a diverse range of substituted pyrrolidines. core.ac.ukmdpi.com For instance, reactions with electron-deficient alkenes can also proceed efficiently. mdpi.com

Table 1: Examples of [2+3]-Cycloaddition Reactions for Pyrroline Synthesis

| Aziridine Precursor | Dipolarophile | Product | Reference |

|---|---|---|---|

| cis-1-Methyl-2,3-diphenylaziridine | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate | core.ac.uk |

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.org While pyrroles themselves are generally poor dienes in conventional Diels-Alder reactions, certain strategies can utilize this reaction to construct precursors that can be converted into pyrroles. researchgate.net The reaction typically involves a conjugated diene and a dienophile, and its efficiency can be enhanced by Lewis acid catalysis. wikipedia.orglu.se

In the context of pyrrole synthesis, a hetero-Diels-Alder reaction can be employed where the diene or dienophile contains a nitrogen atom. For example, aza-Diels-Alder reactions, involving imines as dienophiles, can lead to the formation of nitrogen-containing six-membered rings which can then be transformed into aromatic pyrroles through subsequent reactions. wikipedia.org

While direct synthesis of this compound via a standard Diels-Alder reaction is not straightforward, the principles of cycloaddition are applied to create complex heterocyclic systems that can serve as synthons for highly substituted pyrroles. researchgate.net For instance, inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, have been used to synthesize various heterocyclic compounds. researchgate.net

Other Specialized Synthetic Transformations

Beyond cycloadditions, several other synthetic methods have been tailored for the synthesis and functionalization of the pyrrole ring system.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (like formaldehyde), and a primary or secondary amine. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the aminomethylation of various substrates, including pyrroles. nih.gov

Pyrroles can undergo Mannich reactions, leading to the introduction of aminomethyl groups onto the pyrrole ring. nih.govacademicjournals.org This functionalization is crucial for the synthesis of more complex pyrrole derivatives. For instance, the aminomethylation of a pre-existing 2,5-diphenylpyrrole could be a potential route to introduce substituents at other positions of the ring. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the nucleophilic pyrrole ring. organic-chemistry.orgyoutube.com The conditions for the Mannich reaction can be varied, and it has been shown to be effective for a wide range of substrates. researchgate.net

Thioimidates have emerged as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrroles. oup.comacs.org One approach involves the S-methylation of an N-allyl-N-phenylthiobenzamide, followed by treatment of the resulting thioimidate salt with a strong base like lithium hexamethyldisilazide (LiHMDS). This sequence has been successfully applied to the synthesis of 1,2-diphenylpyrrole. acs.org

Another thioimidate-based method involves the reaction of an imidothioate with dimethyl acetylenedicarboxylate (DMAD). For example, reacting methyl N-benzylbenzimidothioate with butyllithium (B86547) generates a lithiated intermediate. The subsequent addition of DMAD leads to the formation of dimethyl 2,5-diphenylpyrrole-3,4-dicarboxylate. oup.com This method provides a direct route to highly functionalized pyrrole systems.

Table 2: Thioimidate-Mediated Synthesis of a Diphenylpyrrole Derivative

| Thioimidate Precursor | Reagents | Product | Reference |

|---|

Reactivity and Mechanistic Investigations of 1 Methyl 2,5 Diphenylpyrrole

Electrophilic and Nucleophilic Transformation Studies

The pyrrole (B145914) ring in 1-methyl-2,5-diphenylpyrrole is electron-rich, making it susceptible to attack by electrophiles. The substitution pattern is dictated by the activating effect of the nitrogen atom and the directing influence of the existing substituents.

Electrophilic Substitution:

The reaction of this compound with electrophiles demonstrates a high degree of regioselectivity. For instance, its reaction with ethyl 2-nitrosopropenoate results in a highly regioselective attack at the C-2 position of the pyrrole ring. rsc.orgrsc.org This outcome is consistent with the expected electronic properties of the pyrrole ring, where the α-positions (C2 and C5) are the most nucleophilic. However, since the C2 and C5 positions are already substituted with phenyl groups, electrophilic attack can occur at the β-positions (C3 and C4) or on the phenyl rings, depending on the reaction conditions and the nature of the electrophile.

In a specific example, the reaction of this compound with ethyl 2-nitrosopropenoate leads to the formation of a product resulting from electrophilic attack at the C-2 position, despite the presence of the phenyl group. rsc.orgrsc.org This highlights the strong activating and directing effect of the pyrrole nitrogen.

Nucleophilic Transformation:

While the electron-rich nature of the pyrrole ring generally disfavors direct nucleophilic attack, transformations involving nucleophiles can occur under specific conditions, often leading to more complex reactions than simple substitution. One notable reaction is the reductive lithiation of 1-aryl-2,5-diphenylpyrroles. Treatment of these compounds with lithium powder results in the cleavage of the C-N bond, generating an aryllithium reagent and the 2,5-diphenylpyrrolyl anion. kyoto-u.ac.jp The 2,5-diphenylpyrrolyl group has been identified as an excellent leaving group in this context, superior to a simple pyrrolyl or a 2,5-dimethylpyrrolyl group. kyoto-u.ac.jp This reaction showcases the ability of the pyrrole moiety to act as a leaving group in the presence of a strong reducing agent and nucleophile.

| Reactant | Reagent | Product(s) | Reaction Type | Ref |

| This compound | Ethyl 2-nitrosopropenoate | Product of attack at C-2 | Electrophilic Substitution | rsc.orgrsc.org |

| 1-Aryl-2,5-diphenylpyrroles | Lithium powder | Aryllithium and 2,5-diphenylpyrrolyl anion | Reductive C-N bond cleavage | kyoto-u.ac.jp |

Ring Dissection and Rearrangement Processes

The structural integrity of the this compound ring can be compromised under certain reaction conditions, leading to ring dissection or rearrangement into other cyclic structures. These processes are often driven by the formation of strained intermediates or the potential to form more stable aromatic systems.

A notable example of a reaction leading to the formation of this compound through a ring-fragmentation process is the cycloaddition of mesoionic compounds. The reaction of mesoionic 3-methyl-2,4-diphenyl-5-oxazolone with dimethyl 7-p-toluenesulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate proceeds via cycloaddition to the unsubstituted double bond of the dienophile. oup.com The resulting intermediate adduct is unstable and spontaneously undergoes a double fragmentation, yielding this compound, carbon dioxide, and dimethyl 1-(p-toluenesulfonyl)pyrrole-3,4-dicarboxylate. oup.com

Furthermore, thermal [2+3]-cycloaddition reactions can lead to derivatives of the this compound core. The reaction of cis-1-methyl-2,3-diphenylaziridine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in boiling toluene (B28343) yields dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate. core.ac.ukuzh.ch This reaction proceeds through the concerted [2+3]-cycloaddition of the intermediately formed 'S-shaped' azomethine ylide. uzh.ch

| Reactants | Conditions | Product(s) | Reaction Type | Ref |

| Mesoionic 3-methyl-2,4-diphenyl-5-oxazolone and dimethyl 7-p-toluenesulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | - | This compound, CO₂, and dimethyl 1-(p-toluenesulfonyl)pyrrole-3,4-dicarboxylate | Cycloaddition-Double Fragmentation | oup.com |

| cis-1-Methyl-2,3-diphenylaziridine and Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux | Dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate | Thermal [2+3]-Cycloaddition | core.ac.ukuzh.ch |

C-H and C-C Bond Functionalization Strategies

Direct functionalization of the C-H bonds of the pyrrole ring and the attached phenyl groups, as well as the formation of new C-C bonds, are powerful strategies for elaborating the structure of this compound.

Palladium-Catalyzed C-H Arylation:

A highly efficient method for the synthesis of this compound itself is the palladium-catalyzed direct C-H arylation of N-methylpyrrole. The C2 and C5 positions of the pyrrole ring are significantly more reactive towards C-H bond functionalization than the C3 and C4 positions. researchgate.net This inherent reactivity allows for the selective formation of 2,5-diarylpyrroles. researchgate.net

In a notable study, the use of a mesoporous carbon-supported palladium interstitial catalyst (C,N-Pd/OMC) demonstrated high activity and selectivity (>99%) for the bis-arylation of N-methylpyrrole with Ph₂IOTf in water at 60°C, yielding this compound as the sole product. nih.gov Even with a reduced amount of the arylation agent, the selectivity for the bis-arylated product remained high, which is in contrast to homogeneous palladium-catalyzed systems where mono-arylated products are typically observed under such conditions. researchgate.netnih.gov Ligand-free palladium-catalyzed C-H activation of N-methylpyrrole in an ionic liquid, tetrabutylammonium (B224687) acetate, also provides a convenient route to this compound. researchgate.net

| Substrate | Arylating Agent | Catalyst System | Product | Key Findings | Ref |

| N-Methylpyrrole | Ph₂IOTf | C,N-Pd/OMC in water | This compound | High selectivity (>99%) for bis-arylation | nih.gov |

| N-Methylpyrrole | Aryl bromides | PdCl(C₃H₅)(dppb)/KOAc in DMA | 2,5-Diarylpyrroles | Sequential C2 and C5 arylation possible | researchgate.net |

| N-Methylpyrrole | Ar-Br or Ar-Cl | Pd salts in tetrabutylammonium acetate | This compound | Ligand-free conditions | researchgate.net |

Lithiation:

While direct lithiation of this compound at the C3/C4 positions has not been extensively detailed in the searched literature, related studies suggest its feasibility. For instance, the enantioselective C-2 functionalization of 1',2',3',4',5'-pentamethyl-3,4-diphenylazaferrocene is achieved via a chiral ligand-mediated lithiation, indicating that the pyrrole ring can be deprotonated. nii.ac.jp This suggests that under appropriate conditions, direct deprotonation and subsequent functionalization of the C-H bonds at the β-positions of this compound could be a viable synthetic strategy.

Stereochemical and Regioselectivity in Pyrrole Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound and its derivatives are crucial aspects of its reactivity profile.

Regioselectivity:

As previously discussed, the inherent electronic properties of the pyrrole ring strongly direct electrophilic attack to the α-positions (C2 and C5). In the case of this compound, where these positions are blocked, reactions can be directed to the β-positions (C3 and C4). For instance, the reaction with ethyl 2-nitrosopropenoate shows high regioselectivity for attack at the C-2 position of the pyrrole nucleus, even in the presence of other substituents. rsc.orgrsc.org In contrast, the reaction of 2,5-diphenylpyrrole with ethyl cyanoformate N-oxide occurs at the 3-position. rsc.orgrsc.org Palladium-catalyzed C-H arylation of N-methylpyrrole is highly regioselective for the C2 and C5 positions, leading to the formation of this compound. researchgate.netnih.gov

Stereoselectivity:

The formation of new stereocenters in reactions involving the this compound scaffold has been explored. In the thermal [2+3]-cycloaddition of cis-1-methyl-2,3-diphenylaziridine with dimethyl acetylenedicarboxylate, the product, dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate, is formed with a specific trans relationship between the phenyl groups at C2 and C5. core.ac.ukuzh.ch This stereochemical outcome is dictated by the orbital-symmetry-controlled reaction mechanism. core.ac.uk

Furthermore, while not directly involving this compound, studies on the enantioselective synthesis of polysubstituted tetrahydropyrans highlight the general principles of achieving stereocontrol in reactions of related heterocyclic systems. uva.es The development of stereoselective methods for the synthesis of pyrrolidine-containing drugs and their precursors also underscores the importance and feasibility of controlling stereochemistry in reactions involving pyrrole and its reduced derivatives. mdpi.com

| Reaction | Reactants | Product | Stereochemical/Regiochemical Outcome | Ref |

| Electrophilic Substitution | This compound and ethyl 2-nitrosopropenoate | Product of attack at C-2 | High regioselectivity for C-2 | rsc.orgrsc.org |

| Electrophilic Substitution | 2,5-Diphenylpyrrole and ethyl cyanoformate N-oxide | Product of attack at C-3 | Regioselectivity for C-3 | rsc.orgrsc.org |

| C-H Arylation | N-Methylpyrrole and aryl halides | This compound | High regioselectivity for C-2 and C-5 | researchgate.netnih.gov |

| [2+3]-Cycloaddition | cis-1-Methyl-2,3-diphenylaziridine and DMAD | Dimethyl trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate | trans stereochemistry of phenyl groups | core.ac.ukuzh.ch |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-Methyl-2,5-diphenylpyrrole. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the two phenyl groups typically appear as multiplets in the aromatic region of the spectrum (approximately δ 7.43–7.39 ppm). The methyl group attached to the nitrogen atom gives rise to a characteristic singlet signal at a higher field (around δ 2.45 ppm). The protons on the pyrrole (B145914) ring itself would also produce signals in the aromatic region, though their chemical shifts can be influenced by the electronic effects of the phenyl and methyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov A Varian XL-300 instrument has been used to record the ¹³C NMR spectrum of this compound. nih.gov The spectrum would show distinct peaks for each unique carbon atom. The carbons of the phenyl rings typically resonate in the δ 126.5–138.1 ppm range. The carbon atoms of the pyrrole ring would also appear in the downfield region, with their exact shifts dependent on their position relative to the nitrogen and phenyl groups. The methyl carbon would be observed at a much higher field.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignments. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets of the phenyl rings. HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C spectra.

Table 1: Representative NMR Data for Phenylpyrrole Derivatives Note: The following data is for a related compound, ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, and is provided for illustrative purposes of typical chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.43–7.39 | m | Aromatic protons (Phenyl) |

| ¹H | 4.37 | q | Ethyl ester methylene (B1212753) protons |

| ¹H | 2.45 | s | Methyl group at position 2 |

| ¹H | 1.42 | t | Ethyl ester terminal methyl protons |

| ¹³C | 165.6 | - | Ester carbonyl carbon |

| ¹³C | 138.1–126.5 | - | Aromatic carbons (Phenyl) |

| ¹³C | 59.5 | - | Ethyl ester oxygen-bound methylene carbon |

Data sourced from Benchchem for ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate.

Mass Spectrometry Techniques in Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov It also provides valuable information about its structure through the analysis of fragmentation patterns. libretexts.orgslideshare.net

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (233.31 g/mol ). nih.gov The presence of a nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₁₇H₁₅N). nih.gov

Electron impact (EI) ionization is a common method used in MS, which involves bombarding the molecule with high-energy electrons. iitd.ac.in This process can cause the molecule to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve the cleavage of bonds to form stable carbocations. iitd.ac.inlibretexts.org For instance, the loss of a methyl radical (CH₃•) would result in a fragment ion with an m/z of 218. Cleavage of the phenyl groups could also occur. The analysis of these fragment ions provides corroborating evidence for the proposed structure. libretexts.org

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the stretching vibrations of the C-H bonds in the aromatic phenyl rings and the pyrrole ring would appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would be observed around 2850-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. acs.org The C-N stretching vibrations of the pyrrole ring would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. beilstein-journals.orgnih.govdtu.dkspectroscopyonline.com It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. The Raman spectrum of this compound would also show peaks corresponding to the various vibrational modes of the molecule, such as C-C and C-N stretching modes, which are often observed in the 1200–1600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The crystal structure would reveal the planarity of the pyrrole ring and the dihedral angles between the pyrrole ring and the two phenyl rings. These angles are important for understanding the degree of π-conjugation between the aromatic systems. Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the packing of the molecules in the crystal lattice, can also be identified and characterized.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Conductivity Measurements)

Electrochemical techniques are employed to investigate the redox properties of this compound, providing insights into its ability to donate or accept electrons.

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful tool for studying the electrochemical behavior of molecules. mdpi.comresearchgate.net A cyclic voltammogram of this compound would reveal its oxidation and reduction potentials. The pyrrole ring is known to be electron-rich and can be oxidized. The potential at which oxidation occurs provides a measure of the compound's electron-donating ability. The presence of phenyl and methyl substituents will influence this potential. The reversibility of the redox processes can also be assessed, indicating the stability of the resulting radical cations or anions. For some pyrrole derivatives, irreversible reduction processes have been observed. researchgate.net

Conductivity Measurements: While this compound itself is not expected to be highly conductive, its electropolymerization can lead to the formation of a conducting polymer, poly(this compound). The conductivity of this polymer can be measured to assess its potential for applications in electronic devices.

Advanced Polymer Characterization Methods (e.g., Gel Permeation Chromatography, Thermal Analysis)

If this compound is used as a monomer to synthesize a polymer, a variety of advanced characterization techniques are necessary to determine the properties of the resulting macromolecule.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer. This information is crucial for understanding the polymerization process and the physical properties of the resulting material.

Thermal Analysis: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of the polymer. TGA measures the weight loss of a sample as a function of temperature, indicating the decomposition temperature of the polymer. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. These properties are critical for defining the processing conditions and the operational temperature range of the polymeric material.

Theoretical and Computational Studies of 1 Methyl 2,5 Diphenylpyrrole

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of reactions involving pyrrole (B145914) derivatives. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway. For instance, in cycloaddition reactions involving azomethine ylides generated from aziridines, DFT calculations can distinguish between concerted and stepwise mechanisms. uzh.ch These studies can predict the activation barriers for different pathways, providing insights that are often difficult to obtain through experimental means alone. uzh.ch

In the context of C-H functionalization reactions, computational studies can help understand the role of catalysts and the nature of the reactive intermediates. ntnu.no For example, modeling the interaction of a pyrrole substrate with a palladium catalyst can reveal how the catalyst facilitates the breaking of C-H bonds and the formation of new C-C bonds. ntnu.no Radical scavenger experiments can be used in conjunction with computational modeling to confirm the involvement of radical intermediates in a reaction mechanism. ntnu.no

Theoretical Insights into Chemical Selectivity and Thermodynamics

Theoretical calculations provide valuable insights into the chemical selectivity (chemo-, regio-, and stereoselectivity) and thermodynamics of reactions involving 1-methyl-2,5-diphenylpyrrole. By comparing the activation energies for different reaction pathways, it is possible to predict which product will be formed preferentially. For example, in the case of electrophilic substitution, calculations can determine whether substitution is more likely to occur at the C3 position of the pyrrole ring or on one of the phenyl rings.

Thermodynamic calculations, such as determining the Gibbs free energy change (ΔG) for a reaction, can predict the spontaneity and position of equilibrium. mdpi.com For tautomeric equilibria, such as the conversion between 3H-pyrrol-3-one and 1H-pyrrol-3-ol forms in related systems, DFT calculations can predict which tautomer is more stable. mdpi.com These thermodynamic insights are crucial for understanding and optimizing reaction conditions to favor the desired product. In the synthesis of substituted pyrroles, computational studies can explain the observed product distributions and guide the design of more selective synthetic routes.

Applications and Advanced Materials Research Involving 1 Methyl 2,5 Diphenylpyrrole Derivatives

Organic Electronics and Optoelectronic Materials Development

Pyrrole-containing materials are recognized for their potential in organic electronics due to the π-electron-rich nature of the pyrrole (B145914) ring, which facilitates charge transport. acs.org Although pyrrole itself can present stability challenges, incorporating it into larger, more robust molecular and polymeric structures, such as those involving 1-methyl-2,5-diphenylpyrrole, can lead to stable and efficient organic semiconductors. acs.orgethernet.edu.et

Derivatives of 2,5-diphenylpyrrole are utilized as building blocks for novel semiconductor polymers. acs.org Research has focused on creating polymers that incorporate N-aryl-2,5-diphenyl-pyrrole units. These materials are investigated for their thermal, optical, and electrochemical properties to assess their suitability for electronic applications. acs.org The synthesis of conjugated polymers based on thienylpyrrole derivatives has also been explored, yielding soluble and fluorescent materials with promising optical and electrical characteristics for potential use in electronic devices. grafiati.com The development of such polymers is a key area of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

The inherent fluorescence of certain pyrrole derivatives makes them suitable for optoelectronic applications. ethernet.edu.et For instance, 2,5-diphenylpyrrole, the parent compound to this compound, has been used as an optical brightener in polystyrene, imparting a clear, transparent appearance with a distinct blue fluorescence under UV light. google.com Furthermore, polysiloxanes featuring triphenylpyrrole side-chains have been synthesized, exhibiting aggregation-induced emission (AIE) characteristics, which is a highly sought-after property in materials for light-emitting applications and sensors. grafiati.com

Catalysis and Ligand Design in Organic Synthesis

While this compound is more commonly the product of catalytic reactions rather than a ligand itself, the methods for its synthesis are deeply rooted in advanced catalysis. Palladium-catalyzed direct arylation is a primary method for synthesizing 2,5-diarylpyrroles. researchgate.netresearchgate.net Studies have investigated the palladium-catalyzed C-H bond functionalization of 1-methylpyrrole (B46729) with aryl bromides to selectively produce 1-methyl-2,5-diarylpyrroles. researchgate.net

Key findings in the catalytic synthesis of these compounds include:

Catalyst Systems: Palladium complexes, such as those involving 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) ligands, are effective for the direct arylation of pyrroles. researchgate.net Ligand-free catalytic systems using simple palladium salts in ionic liquids have also proven convenient for the synthesis of diarylpyrroles. researchgate.net

Reaction Selectivity: The C2 and C5 positions of the pyrrole ring are more reactive, allowing for the selective formation of 2,5-diarylpyrroles. researchgate.net

Catalyst Efficiency: Mesoporous carbon-supported palladium interstitial catalysts have demonstrated high activity and selectivity (>99%) in the bisarylation of N-methylpyrrole to yield N-methyl-2,5-diphenylpyrrole, with isolated yields reaching 90%. oup.com

The table below summarizes the conditions and outcomes of a study on the direct bisarylation of N-methylpyrrole.

| Catalyst | Reaction Conditions | Product | Selectivity | Isolated Yield | Reference |

|---|---|---|---|---|---|

| C,N-Pd/OMC Interstitial Catalyst | 0.2 mmol N-methylpyrrole, 0.4 mmol Ph₂IOTf, 2 mL water, 60°C | N-methyl-2,5-diphenylpyrrole | >99% | 90% | oup.com |

Role as Chemical Building Blocks and Synthetic Intermediates

The this compound framework serves as a versatile starting point for the synthesis of more complex heterocyclic systems and functional molecules. lookchem.com Its structure allows it to participate in various chemical transformations, enabling the creation of diverse derivatives tailored for specific applications.

Examples of its use as a synthetic intermediate include:

Synthesis of Thiadiazoles: this compound can be reacted with trithiazyl trichloride (B1173362) in a refluxing carbon tetrachloride solution to produce 3,4-diphenyl-1,2,5-thiadiazole. thieme-connect.de

Pyrolytic Rearrangement: In high-temperature pyrolysis studies, this compound has been shown to yield rearranged isomers such as 3-methyl-2,5-diphenylpyrrole and 2-methyl-3,5-diphenylpyrrole. acs.org

Multicomponent Reactions: The pyrrole core is often constructed via multicomponent reactions, and the resulting substituted pyrroles, like ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, act as crucial building blocks for further synthetic elaboration.

Applications in Dyes and Pigments

The aromatic and conjugated nature of the diphenylpyrrole system lends itself to applications in coloration and photoluminescent materials. Research into related compounds has highlighted their potential as dyes and functional pigments. google.comacs.org A study on 2-(2′-hydroxy-5′-methylbenzoyl)-1,5-diphenylpyrrole investigated its photoluminescence in different solvent environments, demonstrating how the molecular structure influences its light-emitting properties. acs.org

A notable commercial application involves using the parent compound, 2,5-diphenylpyrrole, as an optical brightener. google.com When incorporated into polystyrene, it produces a colorless, transparent plastic that exhibits a strong blue fluorescence under ultraviolet light, enhancing the material's appearance. google.com This demonstrates the utility of the diphenylpyrrole core in modulating the optical properties of polymers.

Corrosion Inhibition Research (e.g., Electrochemical Corrosion Studies)

The use of organic heterocyclic compounds as corrosion inhibitors for metals in acidic media is a well-established strategy. semanticscholar.org While direct studies on this compound are not prominent, extensive research on structurally similar pyrrole derivatives demonstrates the high potential of this chemical class for corrosion protection. nih.govresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.comiapchem.org

Research on related diphenylpyrrole and pyrazole (B372694) derivatives has yielded significant findings:

Inhibition Mechanism: Compounds like 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole and various pyrazole derivatives act as mixed-type inhibitors. nih.govresearchgate.net

Adsorption Behavior: The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer. nih.govresearchgate.net

High Efficiency: A novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.gov

The following table presents electrochemical data for a representative pyrazole-based corrosion inhibitor, illustrating the typical parameters measured in such studies.

| Inhibitor (Concentration) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (η%) | Corrosion Potential (Ecorr, mV vs SCE) | Medium | Reference |

|---|---|---|---|---|---|

| Blank | 1150 | - | -493 | C38 Steel in 1 M HCl | nih.gov |

| MPAPB (1 mM) | 112 | 90.2 | -509 | C38 Steel in 1 M HCl | nih.gov |

The effectiveness of these related compounds suggests that this compound, with its electron-donating nitrogen atom and π-systems of the phenyl and pyrrole rings, would likely exhibit significant corrosion inhibition properties.

Future Research Directions and Unexplored Avenues for 1 Methyl 2,5 Diphenylpyrrole

Development of Novel and Efficient Synthetic Strategies

The synthesis of substituted pyrroles is a well-established field, with classical methods such as the Paal-Knorr and Hantzsch syntheses being foundational. However, for a sterically hindered and electronically distinct molecule like 1-Methyl-2,5-diphenylpyrrole, there is considerable room for the development of more efficient and versatile synthetic routes. Future research should focus on methodologies that offer high yields, scalability, and greater functional group tolerance.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Sonogashira couplings could be adapted to construct the 2,5-diphenylpyrrole scaffold from simpler precursors. For instance, the coupling of a 2,5-dihalopyrrole with phenylboronic acid or other organometallic reagents could provide a direct and modular route to the target compound. The subsequent N-methylation could then be achieved under mild conditions.

Another area ripe for exploration is the use of one-pot or domino reaction sequences. Designing a synthetic cascade that combines the formation of the pyrrole (B145914) ring with the introduction of the phenyl and methyl groups in a single operation would significantly improve synthetic efficiency. This could involve, for example, a multi-component reaction between an amine, a 1,4-dicarbonyl compound, and a methylating agent, potentially mediated by a Lewis or Brønsted acid catalyst.

Below is an illustrative table of potential synthetic strategies that could be explored in future research.

| Synthetic Strategy | Key Reactants | Potential Catalyst | Anticipated Advantages |

| Paal-Knorr Synthesis | 1,4-Diketone, Methylamine | Acid catalyst | Well-established, simple starting materials |

| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Ketoester, Ammonia/Amine | Base catalyst | Versatile for various substituents |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldimine | Base catalyst | Access to 3,4-unsubstituted pyrroles |

| Catalytic Cycloaddition | Alkyne, Azomethine Ylide | Metal complex | High atom economy, stereocontrol |

Further research into greener synthetic approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents, would also be of significant value.

Deeper Mechanistic Understanding of Complex Reactions

The electronic properties of the this compound ring, influenced by the electron-donating methyl group and the conjugating phenyl groups, suggest a rich reactivity profile that is yet to be fully explored. Future research should aim to elucidate the mechanisms of complex reactions involving this scaffold, which could lead to the discovery of new transformations and a better understanding of its chemical behavior.

One area of interest is the study of electrophilic aromatic substitution reactions. The phenyl groups at the 2 and 5 positions are expected to influence the regioselectivity of these reactions. Detailed mechanistic studies, combining experimental and computational approaches, could reveal the precise electronic and steric factors that govern the substitution patterns. This knowledge would be invaluable for the selective functionalization of the pyrrole ring.

Furthermore, the potential for this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, is an intriguing avenue for investigation. The electron-rich nature of the pyrrole ring suggests it could act as a diene. Understanding the scope and limitations of these cycloadditions, as well as the stereochemical outcomes, would open up new possibilities for the synthesis of complex polycyclic structures.

A hypothetical research plan to investigate these mechanistic aspects is outlined below.

| Research Objective | Experimental Techniques | Computational Methods | Expected Outcome |

| Regioselectivity of Electrophilic Substitution | Kinetic studies, Product analysis (NMR, GC-MS) | DFT calculations, Transition state analysis | Predictive model for functionalization |

| Cycloaddition Reactivity | High-pressure reactions, Lewis acid catalysis | Molecular orbital analysis, Reaction dynamics | Access to novel fused-ring systems |

| Oxidative Polymerization | Cyclic voltammetry, Spectroelectrochemistry | Band structure calculations | Understanding of polymer formation |

Exploration of Emerging Applications in Materials Science

The structural features of this compound, particularly the presence of the extended π-system, make it a promising candidate for applications in materials science. The field of organic electronics, in particular, could benefit from the unique photophysical and electronic properties that this molecule may possess.

Another potential application lies in the development of novel sensors. The pyrrole nitrogen atom can act as a binding site for metal ions or other analytes. Functionalization of the phenyl rings with specific recognition motifs could lead to chemosensors with high selectivity and sensitivity. The changes in the photophysical properties of the molecule upon analyte binding could be used as a signaling mechanism.

The following table summarizes potential materials science applications for future exploration.

| Application Area | Material Type | Key Properties to Investigate | Potential Impact |

| Organic Electronics | Conductive Polymers | Bandgap, Charge carrier mobility, Photoluminescence | Improved device performance and stability |

| Chemical Sensors | Functionalized Monomers | Selectivity, Sensitivity, Response time | Real-time environmental and biomedical monitoring |

| Corrosion Inhibition | Thin Films | Adsorption isotherms, Electrochemical impedance | Enhanced protection of metallic surfaces |

Interdisciplinary Research Opportunities and Challenges

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. The complexity of the molecule and the breadth of its potential applications necessitate the combined expertise of synthetic chemists, materials scientists, physicists, and computational chemists.

A key challenge will be the development of scalable and cost-effective synthetic routes to produce the molecule in sufficient quantities for materials science investigations. This will require close collaboration between process chemists and synthetic chemists.

Furthermore, a deep understanding of the structure-property relationships will be crucial for designing materials with tailored functionalities. This will involve a synergistic interplay between experimental characterization and theoretical modeling. Computational studies can guide the design of new derivatives with optimized electronic and optical properties, which can then be synthesized and tested experimentally.

The exploration of biological applications, such as in medicinal chemistry or bioimaging, represents another exciting interdisciplinary frontier. The pyrrole scaffold is a common motif in many biologically active compounds, and the unique substitution pattern of this compound could impart interesting pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1-methyl-2,5-diphenylpyrrole, and what experimental conditions are critical for reproducibility?

- Methodology : A common synthesis involves reacting 1-iodopyrrolidinium salts with triphenylphosphine (PPh₃) in dichloromethane at 60°C for 4 hours. Post-reaction, the mixture is washed with 1% H₂O₂ and NaHCO₃, dried, and recrystallized in ether to yield white crystals (77% yield). Key parameters include strict temperature control, inert atmosphere, and precise stoichiometry to avoid side reactions .

Q. How is this compound characterized structurally, and what techniques validate its purity?

- Methodology : X-ray crystallography (space group P2₁/n, a = 9.840 Å, b = 20.463 Å, c = 19.230 Å) confirms the molecular geometry. Complementary techniques include UV-Vis (λₘₐₓ ~326 nm), IR (C-H stretching at 1340–3482 cm⁻¹), and NMR (δ 7.25 ppm for aromatic protons). Melting point analysis (199–200°C) and elemental analysis further verify purity .

Q. What are the primary applications of this compound in material science?

- Methodology : Its extended π-conjugation and phenyl substituents make it a candidate for organic electronics. UV-Vis absorption profiles (326 nm) suggest potential in optoelectronic devices. Computational modeling (e.g., DFT) can predict charge-transfer properties, while thin-film deposition studies assess conductivity .

Advanced Research Questions

Q. How do pyrolysis conditions influence isomer formation in this compound, and what mechanisms explain product distribution?

- Methodology : Pyrolysis at 550–600°C yields 3-methyl-2,5-diphenylpyrrole (mp 95°C) and 2-methyl-3,5-diphenylpyrrole via a pyrrolenine intermediate. Product ratios depend on temperature and residence time. Mechanistic studies using isotopic labeling and time-resolved FTIR reveal methyl migration pathways and competing ring-opening reactions .

Q. How are spectral contradictions resolved when assigning structures to pyrolysis-derived isomers?

- Methodology : UV-Vis distinguishes isomers: 3-methyl-2,5-diphenylpyrrole absorbs at 326 nm (longer λₘₐₓ due to conjugation), while 2-methyl-3,5-diphenylpyrrole shows λₘₐₓ at 311 nm. NMR chemical shifts (e.g., δ 6.23 ppm for pyrrole protons in 3-methyl vs. δ 6.38 ppm in 2-methyl isomers) and cross-validation with synthetic standards resolve ambiguities .

Q. What kinetic models describe the Paal-Knorr synthesis of pyrrole derivatives, and how do they apply to this compound?

- Methodology : In-situ FTIR and K-means clustering identify intermediates (e.g., imine/enamine) during condensation of diketones with amines. Rate-limiting steps (nucleophilic addition vs. cyclization) are quantified via chemometric analysis. For this compound, substituent steric effects alter reaction kinetics compared to simpler analogs .

Q. How does the crystal packing of this compound influence its solid-state properties?

- Methodology : X-ray data reveal intermolecular π-π stacking (3.5–4.0 Å spacing) and C-H···π interactions. Hirshfeld surface analysis quantifies these contributions, while thermal gravimetry (TGA) correlates packing density with thermal stability. Polarized microscopy assesses anisotropic optical behavior .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound isomers: How are these resolved?

- Methodology : Variability arises from polymorphic forms or impurities. Recrystallization in Skellysolve B (hexane/ether) standardizes crystal habits. Differential scanning calorimetry (DSC) identifies metastable phases, while HPLC-MS detects trace impurities (<0.1%) that depress melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。